1,2,6,9-四氯二苯并-对-二噁英

描述

1,2,6,9-Tetrachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Synthesis Analysis

The synthesis of dioxins, including 1,2,6,9-Tetrachlorodibenzo-P-dioxin, is often associated with industrial activities and combustion events. Transition metal species, specifically copper and iron, exert a strong catalytic effect on PCDD/PCDF formation via two heterogeneous routes—De novo and precursor synthesis .Molecular Structure Analysis

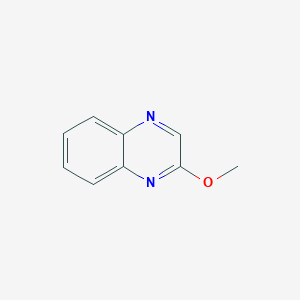

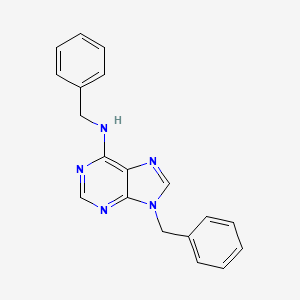

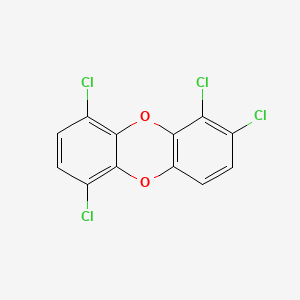

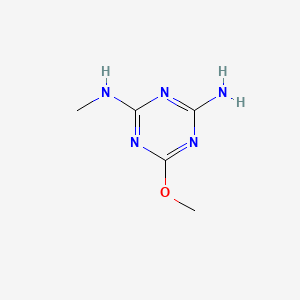

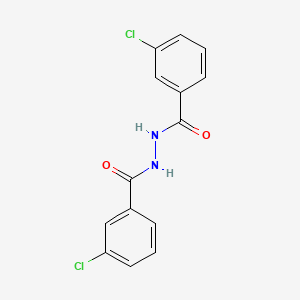

The molecular structure of 1,2,6,9-Tetrachlorodibenzo-P-dioxin consists of a dioxin skeletal structure with chlorine substituents . The chemical formula is C12H4Cl4O2 .Chemical Reactions Analysis

1,2,6,9-Tetrachlorodibenzo-P-dioxin is a simple aromatic halogenated organic compound. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis

1,2,6,9-Tetrachlorodibenzo-P-dioxin is a colorless to white crystalline solid . It has a molar mass of 321.96 g/mol . It has a low solubility in water (0.2 μg/L) and a high log P value (6.8), indicating its lipophilic nature .科学研究应用

环境监测

1,2,6,9-四氯二苯并-对-二噁英 (TCDD) 是一种高度有毒化合物,存在于全球生态系统的各个组成部分中。已经开发出一种针对 TCDD 的灵敏免疫测定法,用于快速、经济高效的环境监测,特别是在土壤和生物样品中。这种方法能够更有效地探索与二噁英有关的问题,并支持合理的监管决策 (Shan 等人,2001)。

致癌性和对人类健康的影响

国际癌症研究机构 (IARC) 将 TCDD 归类为 1 组致癌物。这一分类得到了流行病学和机制证据的支持,包括暴露反应分析以及对 TCDD 如何通过芳烃受体 (AhR) 起作用的理解 (Steenland 等人,2004)。

野生动物的生殖和发育毒性

环境暴露于 TCDD 会导致各种物种(包括鱼类)的发育和生殖毒性。使用斑马鱼模型的研究提供了对鱼类中 AHR 信号传导的见解,以及二噁英类化学物质如何诱导毒性的见解。这对于评估 AHR 配体对野生动物和人类构成的风险至关重要 (King-Heiden 等人,2012)。

毒性当量因子 (TEF) 评估

世界卫生组织 (WHO) 重新评估了二噁英类化合物的 TEF,包括 TCDD,以更准确地评估人类和哺乳动物的毒性。这种重新评估有助于了解 TCDD 及其相关化合物的总体毒性,特别是在其累加效应方面 (van den Berg 等人,2006)。

环境样品中的生物降解

研究表明,TCDD 可以经历河口沉积物中的厌氧还原脱氯,转变为氯化程度较低的形态。这一过程对于理解环境基质中二噁英污染的自然衰减至关重要 (Vargas 等人,2001)。

人类暴露风险评估

定量暴露数据和流行病学研究已用于评估与 TCDD 暴露相关的癌症死亡率风险。这些研究提供了对 TCDD 对人类健康构成的风险的重要见解 (Steenland 等人,2001)。

作用机制

1,2,6,9-Tetrachlorodibenzo-P-dioxin acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

安全和危害

1,2,6,9-Tetrachlorodibenzo-P-dioxin is considered a potential occupational carcinogen . It may cause skin irritation, drowsiness, or dizziness. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

未来方向

Recent research has been focusing on the impacts of dioxin exposure on brain connectivity, especially in men residing in contaminated areas . Other studies are exploring the correlation between dioxin exposure and diseases such as breast cancer . There is also ongoing research into the biodegradation kinetics of dioxins, which could lead to new methods for detoxifying contaminated environments .

属性

IUPAC Name |

1,2,6,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-3-4-8-12(9(5)16)18-11-7(15)2-1-6(14)10(11)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMXKYXNLFLUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C=CC(=C3O2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960990 | |

| Record name | 1,2,6,9-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6,9-Tetrachlorodibenzo-P-dioxin | |

CAS RN |

40581-91-7 | |

| Record name | 1,2,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,9-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X59A1733 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-2-[(naphthalen-1-yl)oxy]propanamide](/img/structure/B3065353.png)